molecular formula C18H33N3OS B4280613 4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol

4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4280613
M. Wt: 339.5 g/mol
InChI Key: PBOHETZHRDKLRK-UHFFFAOYSA-N
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Description

4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a tetrahydrofuran ring, an undecyl chain, and a triazole-thiol moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the triazole intermediate.

    Incorporation of the Undecyl Chain: The undecyl chain is attached through an alkylation reaction, using an alkyl halide as the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated triazole derivatives.

Scientific Research Applications

4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The undecyl chain may enhance the compound’s lipophilicity, aiding in its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • N-methyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine
  • 4-(acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide

Uniqueness

4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole-thiol moiety with a tetrahydrofuran ring and an undecyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-3-undecyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3OS/c1-2-3-4-5-6-7-8-9-10-13-17-19-20-18(23)21(17)15-16-12-11-14-22-16/h16H,2-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOHETZHRDKLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NNC(=S)N1CC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(tetrahydrofuran-2-ylmethyl)-5-undecyl-4H-1,2,4-triazole-3-thiol

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